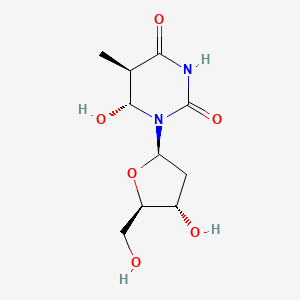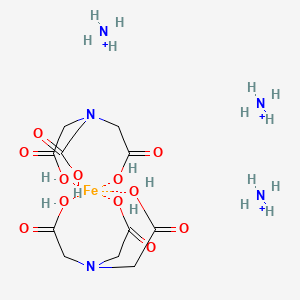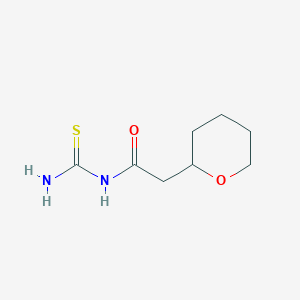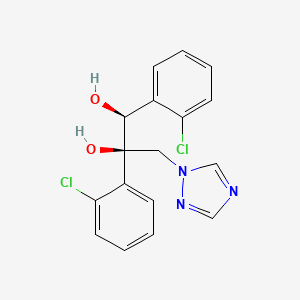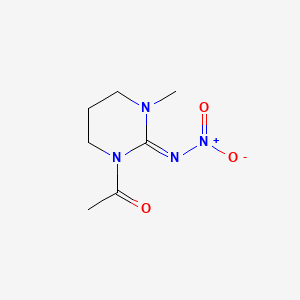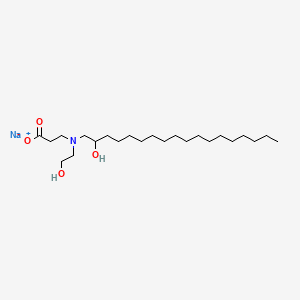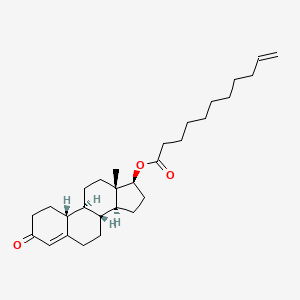
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of the ester bond between the steroid and the undec-10-enoate group.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) involves binding to androgen receptors, which are proteins that mediate the effects of testosterone. This binding activates specific genes and pathways that regulate various physiological processes, including muscle growth, bone density, and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The natural hormone from which 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is derived.
Nandrolone: Another synthetic steroid with similar anabolic properties.
Boldenone: A steroid used in veterinary medicine with a similar structure.
Uniqueness
What sets 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) apart is its specific ester group, which affects its solubility, stability, and duration of action in the body. This makes it particularly useful in certain therapeutic and research applications .
Properties
CAS No. |
85702-62-1 |
|---|---|
Molecular Formula |
C29H44O3 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,20,23-27H,1,4-19H2,2H3/t23-,24+,25+,26-,27-,29-/m0/s1 |
InChI Key |
FZHPIXXLEHKOKS-MVTMSODMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


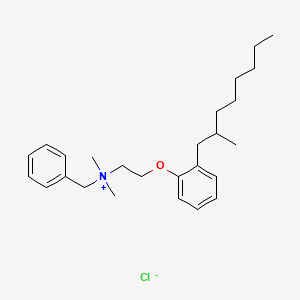
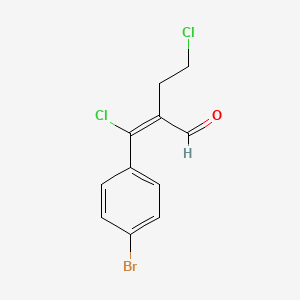
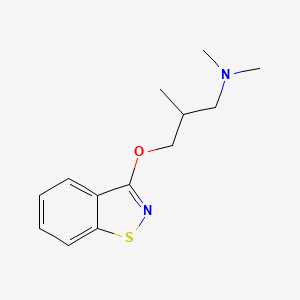
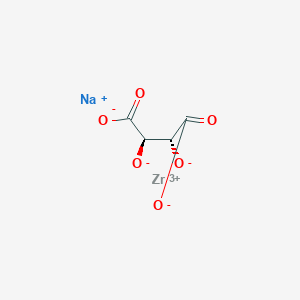
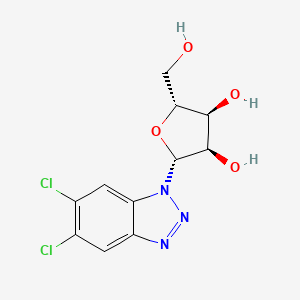
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
